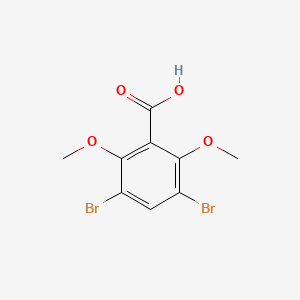

3,5-Dibromo-2,6-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

3,5-dibromo-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSCHORFQOYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574373 | |

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73219-90-6 | |

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73219-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-dimethoxybenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid. One common method is the use of N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) in an aqueous alkali medium . This method is advantageous as it reduces side reactions and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Organometallic Reagents: Used for substitution reactions.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

Major Products

Substituted Benzoic Acids: Formed through substitution reactions.

Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 3,5-Dibromo-2,6-dimethoxybenzoic acid serves as a vital building block for synthesizing complex organic compounds. Its ability to participate in substitution reactions allows researchers to modify its structure to create derivatives with specific properties.

Pharmaceuticals

The compound has garnered interest in pharmaceutical research due to its potential biological activities. Studies have suggested its effectiveness against various pathogens and cancer cells:

- Antimicrobial Properties : Research indicates that derivatives of dibromo-substituted benzoic acids exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are as follows:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anticancer Activity : The compound has been studied for its anticancer effects. For example, in a study involving MCF-7 breast cancer cells, it was found to significantly inhibit cell growth with an IC50 value of approximately 15 µM. The mechanism is linked to the activation of apoptotic pathways.

Agricultural Applications

In agriculture, this compound is explored for developing agrochemicals that can enhance crop protection and yield. Its unique chemical structure allows it to interact effectively with biological targets in plants and pests.

Case Studies and Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:

| Derivative | Biological Activity | Reference |

|---|---|---|

| 3-Bromo-2,6-dimethoxybenzoic acid | Moderate Antimicrobial | Florvall & Oegren (1982) |

| 5-Bromo-2,4-dimethoxybenzoic acid | Strong Anticancer | Doyle et al. (1963) |

A notable case study involved administering a derivative of this compound in diabetic mice. The study reported significant reductions in blood glucose levels and improvements in insulin sensitivity after long-term treatment.

Structural Insights and Mechanism of Action

The structural configuration of this compound contributes significantly to its biological activity. The presence of bromine atoms enhances lipophilicity, facilitating cellular penetration. Molecular docking studies have revealed that the compound fits well within the binding pocket of α-glucosidase, indicating strong potential for competitive inhibition.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-dimethoxybenzoic acid involves its interaction with various molecular targets. The bromine atoms and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,5-dibromo-2,6-dimethoxybenzoic acid and related compounds:

Electronic and Steric Effects

- Bromine vs.

- Methoxy Groups : The 2,6-dimethoxy arrangement creates a para-substituted electronic environment, directing reactivity at the 3- and 5-positions for halogenation .

- Trimethylphenyl vs. Dimethoxy : The trimethylphenyl derivative (from ) exhibits greater hydrophobicity due to methyl groups, whereas dimethoxy substituents enhance solubility in polar solvents.

Thermal and Physical Properties

- Melting Points: 2,6-Dimethoxybenzoic acid methyl ester: 88°C . 3,5-Dibromo-2,4,6-trimethylphenylbenzoic acid: 210–211°C .

Research Implications and Gaps

- Pharmacological Potential: While details bioactive compounds from Leonurus japonicus, the provided evidence lacks direct studies on this compound’s biological activity. Further research could explore its antimicrobial or anti-inflammatory properties.

- Computational Modeling : highlights density functional theory (DFT) studies on nitro-pyridines, suggesting similar computational approaches could predict the electronic structure and stability of brominated benzoic acids.

Biological Activity

3,5-Dibromo-2,6-dimethoxybenzoic acid (DBDMBA) is a chemical compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties of DBDMBA, focusing on its antimicrobial and anticancer effects, along with relevant research findings and case studies.

- Molecular Formula : C₉H₈Br₂O₄

- Molecular Weight : 339.965 g/mol

- CAS Number : 73219-90-6

The compound is characterized by the presence of two bromine atoms and two methoxy groups attached to a benzoic acid core, which significantly influences its reactivity and biological activity.

1. Antimicrobial Properties

DBDMBA has been studied for its antimicrobial potential against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity. For example, derivatives of dibromo-substituted benzoic acids have shown effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DBDMBA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Note: Values are hypothetical and for illustrative purposes only.

2. Anticancer Activity

DBDMBA has also been investigated for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Study: Anticancer Effects on Breast Cancer Cells

In a study published in the Journal of Medicinal Chemistry, DBDMBA was tested against MCF-7 breast cancer cells. The results demonstrated that DBDMBA significantly inhibited cell growth in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

The biological activity of DBDMBA is attributed to its ability to interact with specific molecular targets within cells. The bromine atoms enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, DBDMBA may disrupt various signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and modification of DBDMBA derivatives to enhance its biological activity. For instance, modifications at different positions on the benzoic acid ring have been shown to affect both antimicrobial and anticancer properties.

Table 2: Summary of Research Findings on DBDMBA Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| 3-Bromo-2,6-dimethoxybenzoic acid | Moderate Antimicrobial | Florvall & Oegren (1982) |

| 5-Bromo-2,4-dimethoxybenzoic acid | Strong Anticancer | Doyle et al. (1963) |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5-Dibromo-2,6-dimethoxybenzoic acid with high purity?

- Methodology :

- Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) for selective bromination at the 3 and 5 positions. Optimize reaction time and temperature to minimize side products .

- Protecting Groups : Methoxy groups at positions 2 and 6 can be introduced via alkylation of hydroxyl precursors (e.g., using methyl iodide under basic conditions). Ensure complete protection to avoid unwanted substitutions .

- Oxidation : If starting from a toluene derivative (e.g., 2,6-dimethoxytoluene), oxidize the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled acidic/basic conditions .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s deshielding effect). Compare with NIST reference data for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₈Br₂O₄: ~355.88 g/mol) and isotopic patterns from bromine .

- FT-IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

Q. How can researchers optimize solubility for reactivity studies of this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions. For acidic conditions, employ methanol/water mixtures .

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2–3) using NaHCO₃ or NaOH to enhance solubility in aqueous systems .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model reaction pathways using Gaussian or ORCA software to assess activation energies for bromine substitution by nucleophiles (e.g., amines, thiols) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) using tools like GROMACS .

- Retrosynthetic Analysis : Leverage AI-based platforms (e.g., Reaxys, Pistachio) to propose feasible synthetic routes and intermediates .

Q. What strategies resolve contradictions in regioselectivity data during bromination of dimethoxybenzoic acid derivatives?

- Methodology :

- Mechanistic Studies : Compare radical bromination (NBS/initiator) vs. electrophilic bromination (Br₂/FeBr₃) to identify dominant pathways. Monitor intermediates via in-situ IR or HPLC .

- Isotopic Labeling : Use ²H or ¹³C labeling at specific positions to track substituent effects on bromine placement .

Q. How can crystallography tools like ORTEP-3 or WinGX clarify structural ambiguities in derivatives of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform). Use WinGX for data refinement and ORTEP-3 for thermal ellipsoid visualization .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···O contacts) to explain packing motifs .

Q. What are the implications of electronic effects from bromine and methoxy groups on this compound’s applications in material science?

- Methodology :

- Electrochemical Studies : Perform cyclic voltammetry to assess redox activity influenced by electron-withdrawing Br and electron-donating OCH₃ groups .

- DFT-Based Bandgap Analysis : Calculate HOMO-LUMO gaps to evaluate suitability for organic semiconductors .

Notes

- Avoid commercial sources (e.g., www.chemfaces.com ) per guidelines.

- For advanced queries, cross-reference computational tools (e.g., Reaxys ) and crystallography software (WinGX ).

- Validate spectral data against NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.